molecular formula C12H16O4 B8350500 2-Ethoxy-3-(4-hydroxy-3-methyl-phenyl)-propionic acid

2-Ethoxy-3-(4-hydroxy-3-methyl-phenyl)-propionic acid

Cat. No. B8350500
M. Wt: 224.25 g/mol
InChI Key: CYVNSCYFEKJOLL-UHFFFAOYSA-N
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Patent
US09181181B2

Procedure details

The title compound was prepared from 2-ethoxy-3-(4-hydroxy-3-methyl-phenyl)-propionic acid ethyl ester (0.85 g, 2.28 mmol) in the same manner as described for 3-(3-benzyl-4-hydroxy-phenyl)-2-ethoxy-propionic acid. The crude product was used in the next step without further purification (0.71 g, 85%). 1H NMR (400 MHz, CDCl3): δ 6.98 (s, 1H), 6.90-6.93 (d, 1H), 6.64-6.66 (d, 1H), 4.03-4.07 (dd, 1H), 3.57-3.65 (m, 1H), 3.41-3.46 (m, 1H), 2.88-3.05 (ddd, 2H), 2.20 (s, 3H), 1.15-1.20 (t, 3H).
Name
2-ethoxy-3-(4-hydroxy-3-methyl-phenyl)-propionic acid ethyl ester
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
3-(3-benzyl-4-hydroxy-phenyl)-2-ethoxy-propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH:5]([O:15][CH2:16][CH3:17])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([CH3:14])[CH:8]=1)C.C(C1C=C(CC(OCC)C(O)=O)C=CC=1O)C1C=CC=CC=1>>[CH2:16]([O:15][CH:5]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([CH3:14])[CH:8]=1)[C:4]([OH:18])=[O:3])[CH3:17]

Inputs

Step One
Name
2-ethoxy-3-(4-hydroxy-3-methyl-phenyl)-propionic acid ethyl ester
Quantity
0.85 g
Type
reactant
Smiles
C(C)OC(C(CC1=CC(=C(C=C1)O)C)OCC)=O
Step Two
Name
3-(3-benzyl-4-hydroxy-phenyl)-2-ethoxy-propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1C=C(C=CC1O)CC(C(=O)O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification (0.71 g, 85%)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)O)CC1=CC(=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.